dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate
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Overview
Description
Dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a dimethoxyphenyl group, an ethylcarbamoyl moiety, and a glutamate backbone. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenyl acetonitrile using hydrogen in the presence of a palladium catalyst.
Carbamoylation: The 3,4-dimethoxyphenyl ethylamine is then reacted with phosgene or a similar carbamoylating agent to form the corresponding carbamate.
Coupling with L-glutamate: The carbamate is then coupled with dimethyl L-glutamate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethylamine moiety but differs in the acetamide group.
3,4-Dimethoxyphenethylamine: Lacks the carbamate and glutamate components.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Contains a thieno-pyrimidine structure instead of the glutamate backbone.
Uniqueness
Dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate is unique due to its combination of a dimethoxyphenyl group, an ethylcarbamoyl moiety, and a glutamate backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C18H26N2O7 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]pentanedioate |
InChI |
InChI=1S/C18H26N2O7/c1-24-14-7-5-12(11-15(14)25-2)9-10-19-18(23)20-13(17(22)27-4)6-8-16(21)26-3/h5,7,11,13H,6,8-10H2,1-4H3,(H2,19,20,23)/t13-/m0/s1 |
InChI Key |
UCYVPEDWOATEFA-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N[C@@H](CCC(=O)OC)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC(CCC(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
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